Pmc-S-methylisothiourea Pmc-S-methylisothiourea
Brand Name: Vulcanchem
CAS No.: 185674-98-0
VCID: VC21543175
InChI: InChI=1S/C16H24N2O3S2/c1-9-10(2)14(23(19,20)18-15(17)22-6)11(3)12-7-8-16(4,5)21-13(9)12/h7-8H2,1-6H3,(H2,17,18)
SMILES: CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)SC)C
Molecular Formula: C16H24N2O3S2
Molecular Weight: 356.5 g/mol

Pmc-S-methylisothiourea

CAS No.: 185674-98-0

VCID: VC21543175

Molecular Formula: C16H24N2O3S2

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

Pmc-S-methylisothiourea - 185674-98-0

CAS No. 185674-98-0
Product Name Pmc-S-methylisothiourea
Molecular Formula C16H24N2O3S2
Molecular Weight 356.5 g/mol
IUPAC Name methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate
Standard InChI InChI=1S/C16H24N2O3S2/c1-9-10(2)14(23(19,20)18-15(17)22-6)11(3)12-7-8-16(4,5)21-13(9)12/h7-8H2,1-6H3,(H2,17,18)
Standard InChIKey HQHUGFRYEKXPQL-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)/N=C(/N)\SC)C
SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)SC)C
Canonical SMILES CC1=C2C(=C(C(=C1C)S(=O)(=O)N=C(N)SC)C)CCC(O2)(C)C
Synonyms Pmc-S-methylisothiourea;185674-98-0
PubChem Compound 3258915
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator